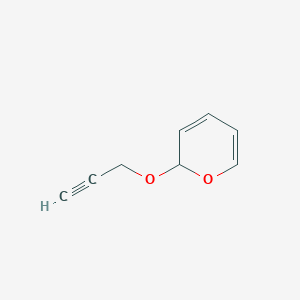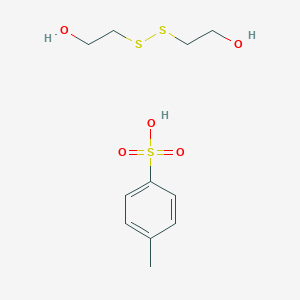
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the properties of both a disulfide and a sulfonic acid. The disulfide group is known for its role in redox reactions, while the sulfonic acid group is a strong acid commonly used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Synthesis of 2-(2-Hydroxyethyldisulfanyl)ethanol
-
Synthesis of 4-methylbenzenesulfonic acid
Industrial Production Methods
Industrial production of these compounds typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also becoming more common to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, iodine.
Conditions: Mild temperatures (30°C).
Products: Oxidized disulfides.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures.
Products: Reduced thiols.
-
Substitution
Reagents: Alkyl halides, sulfonyl chlorides.
Conditions: Varies depending on the reagent.
Products: Substituted disulfides and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of redox biology and the role of disulfides in protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid involves the redox cycling of the disulfide group. This compound can undergo reversible oxidation and reduction, making it a valuable tool in redox chemistry. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiodiethanol: Similar in structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the disulfide linkage.
2-(2-Methoxyethoxy)ethanol: Similar in structure but with an ether linkage instead of a disulfide.
Uniqueness
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both a disulfide and a sulfonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile in various scientific applications .
Eigenschaften
Molekularformel |
C11H18O5S3 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-(2-hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H10O2S2/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-8-4-2-6/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2 |
InChI-Schlüssel |
VVUNBXNEXKODAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CSSCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)

![N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14790981.png)
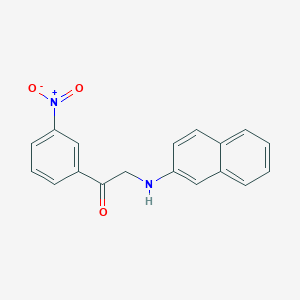
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
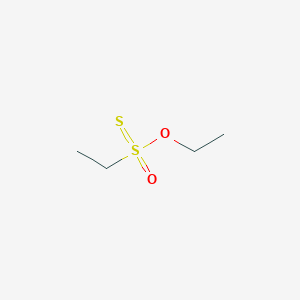
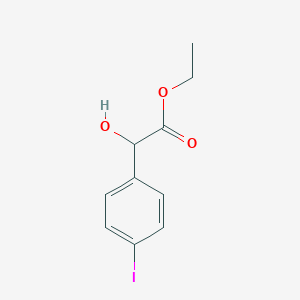
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)

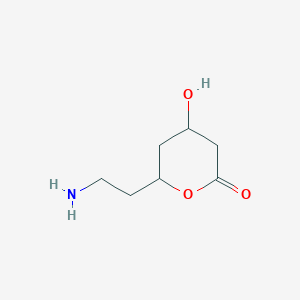
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)

![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
